molecular formula C11H11F3O B139008 3'-iso-Propyl-2,2,2-trifluoroacetophenone CAS No. 155628-02-7

3'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No. B139008
M. Wt: 216.2 g/mol
InChI Key: VQYXARBYTICRRJ-UHFFFAOYSA-N
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Description

The compound 3'-iso-Propyl-2,2,2-trifluoroacetophenone is a chemical that belongs to the family of acetophenones, which are characterized by a phenyl group attached to a carbonyl group. While the provided papers do not directly discuss 3'-iso-Propyl-2,2,2-trifluoroacetophenone, they do provide insights into related compounds that can help infer some of its properties and behaviors. For instance, the molecular structure of 3-trifluoroacetamidobenzoyltrifluoroacetone, as discussed in the first paper, suggests that trifluoroacetophenone derivatives can form intramolecular hydrogen bonds and exhibit specific geometric characteristics .

Synthesis Analysis

The synthesis of related compounds, such as the one described in the first paper, involves the reaction of an aminoacetophenone with an excess of methyl trifluoroacetate . This suggests that the synthesis of 3'-iso-Propyl-2,2,2-trifluoroacetophenone could potentially involve similar starting materials and reagents, with modifications to introduce the isopropyl group at the appropriate position on the phenyl ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, as seen in the second paper . This method provides detailed information about the arrangement of atoms within a crystal and can reveal the presence of specific conformations and intermolecular interactions. For 3'-iso-Propyl-2,2,2-trifluoroacetophenone, a similar analysis would likely show the influence of the isopropyl and trifluoromethyl groups on the molecule's geometry and the potential for hydrogen bonding.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 3'-iso-Propyl-2,2,2-trifluoroacetophenone specifically, they do highlight the reactivity of similar compounds. For example, the presence of hydroxyl groups and the ability to form hydrogen bonds can significantly affect the reactivity and the types of chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be influenced by their molecular structure and intermolecular interactions. The second paper describes the crystal packing of a related compound being governed by hydrogen bonding and weak non-covalent interactions . These interactions can affect properties such as melting point, solubility, and stability. For 3'-iso-Propyl-2,2,2-trifluoroacetophenone, similar analyses would be required to determine its specific physical and chemical properties.

Scientific Research Applications

Platinum-Catalyzed Enantioselective Hydrogenation

Research demonstrates the efficacy of 2,2,2-trifluoroacetophenones in platinum-catalyzed enantioselective hydrogenation reactions. Modifications to Pt/Al2O3 by cinchonidine and related compounds have shown that electron-withdrawing groups on trifluoroacetophenones increase both the rate and enantioselectivity of hydrogenation reactions. This has implications for the synthesis of enantiomerically pure compounds, a critical aspect in pharmaceutical production (Arx, Mallát, & Baiker, 2001).

Analyzing Non-Covalent Interactions

The complex formed by 2,2,2-trifluoroacetophenone and water has been characterized to understand the influence of fluorine atoms on non-covalent interactions. This research, which combines rotational spectroscopy with quantum chemical computations, provides insights into the roles of hydrogen bonding in molecular complexes, important for designing molecules with specific interaction capabilities (Lei et al., 2020).

Enhancing Reactivity in Polycondensation

A study on the polycondensation reactions of 2,2,2-trifluoroacetophenones with aromatic hydrocarbons highlights the role of electron-withdrawing groups in enhancing reactivity. These findings are crucial for the synthesis of polymers and materials with tailored properties, suggesting the potential of trifluoroacetophenone derivatives in material science (Ramos Peña, Zolotukhin, & Fomine, 2004; 2005).

Synthesis of Polyamide with Trifluoromethyl Groups

Organocatalytic Epoxidation of Alkenes

2,2,2-Trifluoroacetophenone has been identified as an effective organocatalyst for the epoxidation of alkenes, utilizing H2O2 as a green oxidant. This represents an environmentally friendly approach to epoxidation, highlighting the role of trifluoroacetophenone derivatives in sustainable chemistry (Limnios & Kokotos, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYXARBYTICRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374815
Record name 3'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
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Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-iso-Propyl-2,2,2-trifluoroacetophenone

CAS RN

155628-02-7
Record name 2,2,2-Trifluoro-1-[3-(1-methylethyl)phenyl]ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155628-02-7
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